molecular formula C₃₅H₅₀O₃S B1147506 Vitamin D2 Tosylate CAS No. 72204-99-0

Vitamin D2 Tosylate

Cat. No.: B1147506
CAS No.: 72204-99-0
M. Wt: 550.83
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Description

Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

2.1. Efficacy in Raising Serum Vitamin D Levels

Research indicates that Vitamin D2 supplementation significantly increases serum concentrations of total vitamin D, including both 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D, while decreasing levels of 25-hydroxyvitamin D3 . A meta-analysis involving 33 study arms demonstrated a weighted mean difference of 11.47 ng/mL for total vitamin D concentrations following Vitamin D2 treatment (p < 0.001) .

Study Parameter Outcome
Total Vitamin D Increase11.47 ng/mL (p < 0.001)
25(OH)D2 Increase11.40 ng/mL (p = 0.001)
1,25(OH)D Increase5.61 ng/mL (p = 0.024)
Decrease in 25(OH)D3-4.63 ng/mL (p < 0.001)

2.2. Comparison with Vitamin D3

In comparative studies, Vitamin D3 has been shown to be more effective than Vitamin D2 in raising serum levels of vitamin D metabolites . For instance, a study found that the mean increase in serum vitamin D following a Vitamin D3 injection was significantly higher than that observed with a Vitamin D2 injection alone, which highlights the need for careful consideration when selecting supplementation strategies .

Immunological Research

Recent studies have suggested that both forms of vitamin D may play roles in modulating immune responses. A systematic review indicated that vitamin D supplementation could potentially reduce the incidence of autoimmune diseases such as multiple sclerosis by influencing immune cell function .

Gene Expression Studies

A notable study investigated the effects of Vitamin D2 and Vitamin D3 on gene expression through an analysis of blood transcriptomes over a 12-week supplementation period . The findings revealed distinct biological effects between the two forms, suggesting that while both contribute to raising serum vitamin levels, their mechanisms may differ at the molecular level.

Case Studies and Clinical Trials

Several clinical trials have focused on the effects of Vitamin D2 supplementation in specific populations:

  • Elderly Populations : A trial involving elderly participants demonstrated significant increases in serum vitamin D levels with higher doses (>2000 IU/day), emphasizing the importance of tailored dosing strategies for different age groups .
  • Diabetic Patients : In patients with pre-diabetes, supplementation with Vitamin D2 showed no significant changes over time, indicating variability in response based on underlying health conditions .

Mechanism of Action

Vitamin D2 Tosylate exerts its effects through the same pathways as Vitamin D2. It is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .

Comparison with Similar Compounds

Biological Activity

Vitamin D2 Tosylate, a derivative of ergocalciferol (vitamin D2), is gaining attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from vitamin D2 and is primarily used in research settings for its role in vitamin D metabolism. It acts as an intermediate in chemical synthesis and is also studied for its effects on cellular processes related to vitamin D .

This compound undergoes metabolic conversion in the liver to 25-hydroxyvitamin D2 and subsequently in the kidneys to 1,25-dihydroxyvitamin D2, the active form. This active metabolite binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression associated with calcium and phosphate homeostasis, immune function, and cell proliferation .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Calcium Homeostasis : By regulating the absorption of calcium in the intestines and reabsorption in the kidneys, it plays a critical role in maintaining serum calcium levels.
  • Immune Function : Vitamin D metabolites influence immune responses, potentially modulating the activity of both innate and adaptive immune systems .
  • Cell Proliferation : It has been shown to affect cell growth and differentiation, which is particularly relevant in cancer research .

1. Comparative Effectiveness of Vitamin D2 vs. Vitamin D3

A study compared the effectiveness of parenteral supplementation of vitamin D2 with vitamin D3. Results indicated that while both forms significantly increased serum vitamin D levels, vitamin D3 was more effective than vitamin D2 in raising serum concentrations .

Treatment GroupMean Increase (ng/ml)Statistical Significance
Vitamin D2 Injection3.2p < 0.05
Vitamin D3 Injection6.1p < 0.01
Combination (D3 Injection + D2 Tablet)5.6p < 0.01

2. Acute Metabolic Changes

A study on acute changes following high-dose vitamin D2 supplementation found significant alterations in vitamin D binding protein (DBP) levels and increased catabolism to 24,25-dihydroxyvitamin D . This may impact the bioavailability of active metabolites.

ParameterBefore TreatmentAfter Treatment
Serum DBP LevelsBaselineIncreased
Serum 24,25-Dihydroxyvitamin DBaselineIncreased

3. Bioactivity Against Tumor Cell Lines

Research evaluating the bioactivity of vitamin D2-enriched extracts against various human tumor cell lines demonstrated varying degrees of cytotoxicity. The extract showed effective activity against gastric cancer cells (AGS) with a GI50 value of 82 µg/mL .

Cell LineGI50 Value (µg/mL)
MCF-7 (Breast Adenocarcinoma)>400
NCI-H460 (Non-Small Cell Lung)293
AGS (Gastric Cancer)82
CaCo-2 (Colorectal Adenocarcinoma)377

Case Studies

In a case study focusing on surplus mushroom production, researchers extracted vitamin D2-enriched extracts and assessed their bioactivity using several human tumor cell lines. The findings highlighted the potential application of these extracts in cancer treatment strategies .

Properties

CAS No.

72204-99-0

Molecular Formula

C₃₅H₅₀O₃S

Molecular Weight

550.83

Synonyms

Ergocalciferol p-Toluenesulfonate;  (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate;  (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth

Origin of Product

United States

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